molecular formula C7H16N2O3 B14615868 Monomethylollysine CAS No. 60052-84-8

Monomethylollysine

Cat. No.: B14615868
CAS No.: 60052-84-8
M. Wt: 176.21 g/mol
InChI Key: HRTUATFMHZMKRU-LURJTMIESA-N
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Description

Monomethylollysine is a derivative of lysine, an essential amino acid. It is a post-translational modification where a single methyl group is added to the ε-amino group of lysine. This modification plays a crucial role in various biological processes, including gene expression regulation, protein-protein interactions, and cellular signaling pathways .

Chemical Reactions Analysis

Types of Reactions

Monomethylollysine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound back to lysine or other derivatives.

    Substitution: Substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

Mechanism of Action

Monomethylollysine exerts its effects by modifying the structure and function of proteins. The addition of a methyl group to lysine can alter the protein’s conformation, affecting its interactions with other molecules. This modification can influence various cellular processes, including transcription, DNA repair, and signal transduction .

Comparison with Similar Compounds

Monomethylollysine is part of a homologous series of methylated lysines, including dimethyllysine and trimethyllysine. Compared to these compounds, this compound is unique in its ability to modulate specific protein functions without causing significant changes in charge or hydrophobicity . Similar compounds include:

    Dimethyllysine: Contains two methyl groups on the ε-amino group.

    Trimethyllysine: Contains three methyl groups on the ε-amino group.

    Acetyllysine: Contains an acetyl group on the ε-amino group.

This compound’s unique properties make it a valuable tool in studying protein function and regulation.

Properties

CAS No.

60052-84-8

Molecular Formula

C7H16N2O3

Molecular Weight

176.21 g/mol

IUPAC Name

(2S)-6-amino-2-(hydroxymethylamino)hexanoic acid

InChI

InChI=1S/C7H16N2O3/c8-4-2-1-3-6(7(11)12)9-5-10/h6,9-10H,1-5,8H2,(H,11,12)/t6-/m0/s1

InChI Key

HRTUATFMHZMKRU-LURJTMIESA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NCO

Canonical SMILES

C(CCN)CC(C(=O)O)NCO

Origin of Product

United States

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